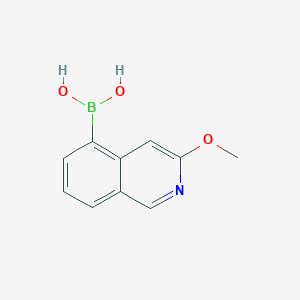
(3-Methoxyisoquinolin-5-yl)boronic acid
説明
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “(3-Methoxyisoquinolin-5-yl)boronic acid” consists of a 3-methoxyisoquinoline group attached to a boronic acid group. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Boronic acids, including “(3-Methoxyisoquinolin-5-yl)boronic acid”, are highly valuable building blocks in organic synthesis. They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is also possible, utilizing a radical approach .科学的研究の応用
Applications in Catalysis and Synthesis
(3-Methoxyisoquinolin-5-yl)boronic acid and related compounds have found applications in the field of organic synthesis and catalysis. For example, an efficient ligand-free, microwave-assisted, Pd-catalyzed Suzuki coupling involving isoquinoline and boronic acids, including (3-Methoxyisoquinolin-5-yl)boronic acid , has been reported. This process aids in the synthesis of diversified 1,3-disubstituted isoquinolines, highlighting the role of boronic acid derivatives in facilitating catalytic reactions (Prabakaran, Khan, & Jin, 2012).
Applications in Fluorescence and Sensing
Boronic acids, including (3-Methoxyisoquinolin-5-yl)boronic acid , are integral in the design of fluorescent sensors due to their ability to bind reversibly with diol-containing compounds. A series of isoquinolinylboronic acids have demonstrated extraordinary affinities for diol-containing compounds at physiological pH, coupled with significant fluorescence changes, making them valuable for sensor design. These acids have shown binding affinities with D-glucose and demonstrated the ability to complex with various sugars, providing insights into their potential application in glucose sensing and monitoring (Cheng, Ni, Yang, & Wang, 2010).
Applications in Bioconjugation
Boronic acids have been utilized for bioconjugation to design dynamic materials, as they can establish reversible covalent bonds with nucleophiles. This property allows for the development of bioconjugates responsive to changes in pH, carbohydrates, and other biological factors. A specific strategy involving a "Boron Hot Spot" has been developed to install boronic acids on peptide chains, enabling the site-selective formation of iminoboronates with enhanced stability under physiological conditions. This approach paves the way for the development of stable and selective bioconjugates (Russo, Padanha, Fernandes, Veiros, Corzana, & Gois, 2020).
Applications in Photoredox Catalysis
Boronic acids are also implicated in the field of photoredox catalysis. The synthesis and properties of molecules incorporating boronic acids for potential use in photoredox catalysis have been studied. These studies include the design, preparation, and evaluation of molecules for their thermal stability, charge-transfer properties, and photoredox properties, contributing to advancements in this domain (Hloukov & Bure, 2017).
Safety And Hazards
While specific safety data for “(3-Methoxyisoquinolin-5-yl)boronic acid” was not found, general precautions for handling boronic acids should be followed. These include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, and all sources of ignition should be removed .
将来の方向性
特性
IUPAC Name |
(3-methoxyisoquinolin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-8-7(6-12-10)3-2-4-9(8)11(13)14/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDNRNDXZFEULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(N=CC2=CC=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258172 | |
| Record name | Boronic acid, B-(3-methoxy-5-isoquinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyisoquinolin-5-ylboronic acid | |
CAS RN |
2096337-30-1 | |
| Record name | Boronic acid, B-(3-methoxy-5-isoquinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-methoxy-5-isoquinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1403968.png)
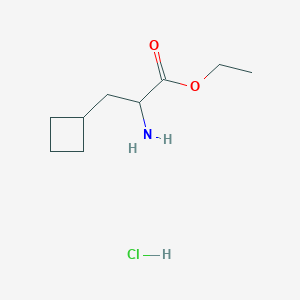
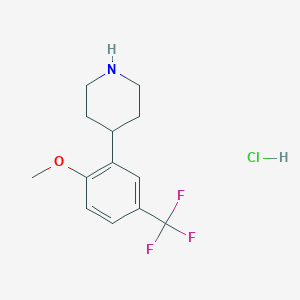
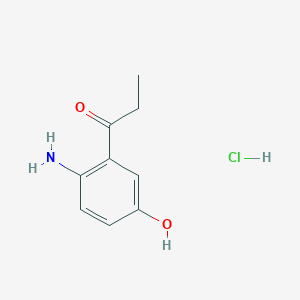
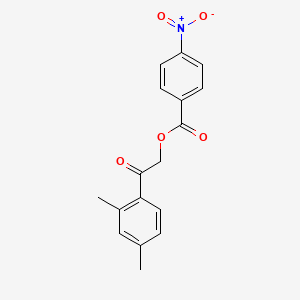
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1403977.png)
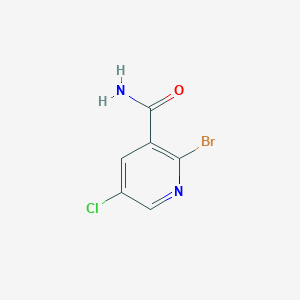
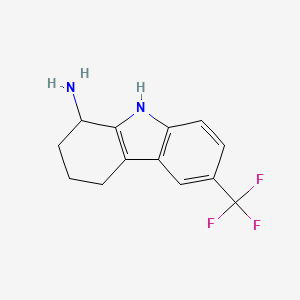
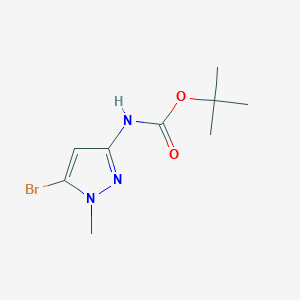
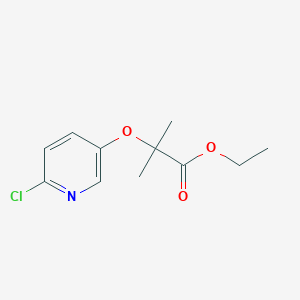
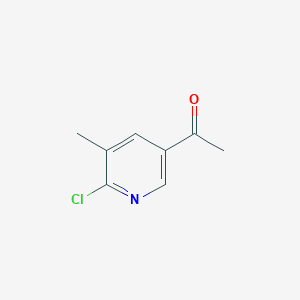
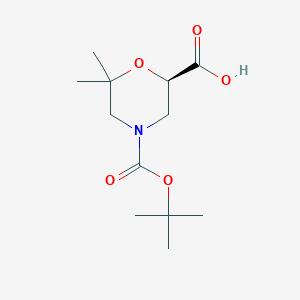
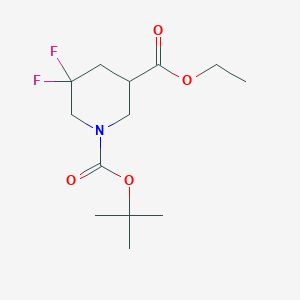
![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)